molecular formula C17H18F3N3O3S B8636501 Sirpefenicol CAS No. 1632310-24-7

Sirpefenicol

Cat. No.: B8636501
CAS No.: 1632310-24-7
M. Wt: 401.4 g/mol
InChI Key: BCSOJZOJNNYSQM-GDVFORLASA-N
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Description

. It belongs to the phenicol class of antibiotics, which are known for their broad-spectrum antibacterial activity. The molecular formula of Sirpefenicol is C17H18F3N3O3S, and it has a molecular weight of 401.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sirpefenicol involves multiple steps, starting with the preparation of the core phenicol structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions: Sirpefenicol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenicol compounds .

Scientific Research Applications

Sirpefenicol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying phenicol antibiotics and their chemical properties.

    Biology: Investigated for its antibacterial activity against various bacterial strains.

    Medicine: Explored for its potential use in treating bacterial infections in animals and possibly humans.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

Sirpefenicol exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action ultimately leads to the death of the bacterial cell. The molecular targets of this compound include the 50S subunit of the bacterial ribosome .

Comparison with Similar Compounds

Uniqueness of Sirpefenicol: this compound is unique due to its specific trifluoromethyl group, which enhances its antibacterial activity and stability. This structural modification distinguishes it from other phenicol antibiotics and contributes to its effectiveness against a broader range of bacterial infections .

Properties

CAS No.

1632310-24-7

Molecular Formula

C17H18F3N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

2,2-difluoro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-[6-(methylsulfonimidoyl)pyridin-3-yl]phenyl]propan-2-yl]acetamide

InChI

InChI=1S/C17H18F3N3O3S/c1-27(21,26)14-7-6-12(9-22-14)10-2-4-11(5-3-10)15(24)13(8-18)23-17(25)16(19)20/h2-7,9,13,15-16,21,24H,8H2,1H3,(H,23,25)/t13-,15-,27?/m1/s1

InChI Key

BCSOJZOJNNYSQM-GDVFORLASA-N

Isomeric SMILES

CS(=N)(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)[C@H]([C@@H](CF)NC(=O)C(F)F)O

Canonical SMILES

CS(=N)(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)C(C(CF)NC(=O)C(F)F)O

Origin of Product

United States

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